molecular formula C23H28F6N2O3 B11513451 N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide

Cat. No.: B11513451
M. Wt: 494.5 g/mol
InChI Key: BYBNBJSRNGBMIH-UHFFFAOYSA-N
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Description

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and methoxybenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide typically involves multiple steps:

    Formation of Adamantan-1-yloxyethylamine: This intermediate is synthesized by reacting adamantanol with ethylene oxide in the presence of a base to form adamantan-1-yloxyethanol, which is then converted to adamantan-1-yloxyethylamine using ammonia or an amine source.

    Hexafluoropropan-2-ylation: The adamantan-1-yloxyethylamine is then reacted with hexafluoropropane-2-yl chloride under basic conditions to introduce the hexafluoropropane moiety.

    Coupling with 2-Methoxybenzoyl Chloride: Finally, the resulting intermediate is coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated and adamantane components provide high thermal stability and hydrophobicity, making it useful in the development of advanced materials.

    Industrial Chemistry: The compound can be used as a building block for synthesizing other complex molecules with desired properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, allowing the compound to fit into hydrophobic pockets of proteins or enzymes. The hexafluoropropane group enhances the compound’s stability and bioavailability. The methoxybenzamide moiety can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Adamantan-1-yloxy)ethyl)-2-(hexyloxy)benzamide
  • 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
  • Adamantan-1-yl Acrylate

Uniqueness

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide is unique due to the presence of the hexafluoropropane moiety, which imparts exceptional stability and hydrophobicity. This makes it distinct from other adamantane derivatives that lack this feature.

Properties

Molecular Formula

C23H28F6N2O3

Molecular Weight

494.5 g/mol

IUPAC Name

N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H28F6N2O3/c1-33-18-5-3-2-4-17(18)19(32)31-21(22(24,25)26,23(27,28)29)30-6-7-34-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16,30H,6-13H2,1H3,(H,31,32)

InChI Key

BYBNBJSRNGBMIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCOC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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